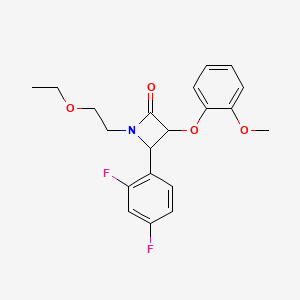
4-(2,4-Difluorophenyl)-1-(2-ethoxyethyl)-3-(2-methoxyphenoxy)azetidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2,4-Difluorophenyl)-1-(2-ethoxyethyl)-3-(2-methoxyphenoxy)azetidin-2-one, commonly known as DFEA, is an azetidinone derivative that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. DFEA has been shown to possess a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties.
作用機序
The mechanism of action of DFEA is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in inflammation, tumor growth, and viral replication. DFEA has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. DFEA has also been shown to inhibit the activity of certain signaling pathways that are involved in tumor growth and viral replication.
Biochemical and Physiological Effects:
DFEA has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of inflammatory mediators such as prostaglandins and cytokines. DFEA has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, DFEA has been shown to inhibit viral replication by interfering with the viral life cycle.
実験室実験の利点と制限
DFEA has several advantages for use in lab experiments. It is a highly pure compound that can be synthesized in high yields, making it suitable for use in large-scale experiments. Additionally, DFEA has a wide range of biological activities, making it a versatile compound for studying various biological processes. However, DFEA also has some limitations for use in lab experiments. It is a highly potent compound, and its effects can be difficult to study at low concentrations. Additionally, DFEA can be toxic at high concentrations, making it important to use appropriate safety precautions when handling the compound.
将来の方向性
There are several future directions for the use of DFEA in scientific research. One potential direction is the development of DFEA-based drugs for the treatment of inflammatory diseases, cancer, and viral infections. Additionally, DFEA could be used as a tool for studying the mechanisms of inflammation, tumor growth, and viral replication. Further studies are needed to fully understand the mechanism of action of DFEA and its potential applications in the field of medicinal chemistry.
合成法
DFEA can be synthesized using a multi-step process that involves the reaction of 2,4-difluorobenzaldehyde with ethyl 2-bromoacetate to form an intermediate product. The intermediate product is then reacted with 2-methoxyphenol and sodium hydride to form the final product, DFEA. The synthesis of DFEA has been optimized to produce high yields and purity, making it suitable for use in scientific research.
科学的研究の応用
DFEA has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. DFEA has also been shown to possess anti-tumor properties, making it a potential candidate for the treatment of cancer. Additionally, DFEA has been shown to possess anti-viral properties, making it a potential candidate for the treatment of viral infections such as HIV and hepatitis C.
特性
IUPAC Name |
4-(2,4-difluorophenyl)-1-(2-ethoxyethyl)-3-(2-methoxyphenoxy)azetidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F2NO4/c1-3-26-11-10-23-18(14-9-8-13(21)12-15(14)22)19(20(23)24)27-17-7-5-4-6-16(17)25-2/h4-9,12,18-19H,3,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGHUXPBCKKOLQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C(C(C1=O)OC2=CC=CC=C2OC)C3=C(C=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,4-Difluorophenyl)-1-(2-ethoxyethyl)-3-(2-methoxyphenoxy)azetidin-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[2-[(E)-2-cyano-3-(2,4-dichloroanilino)-3-oxoprop-1-enyl]phenoxy]acetic acid](/img/structure/B2911711.png)
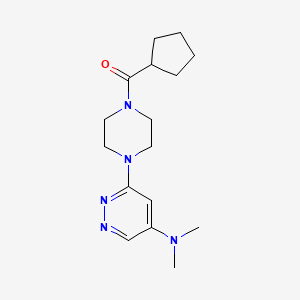
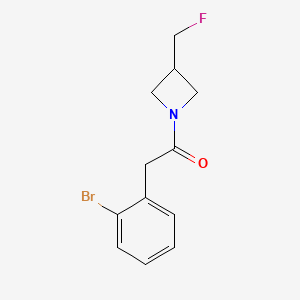
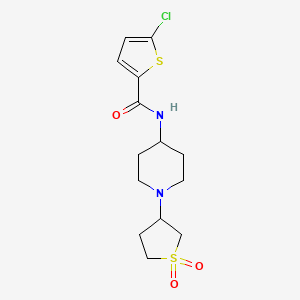
![7-hydroxy-5-oxo-N-propyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2911717.png)

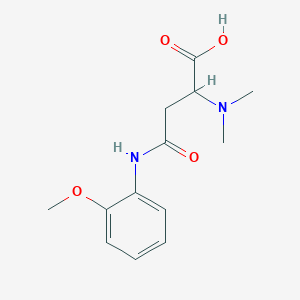

![ethyl 2-[[2-[1-[(4-methylphenyl)methyl]indol-3-yl]sulfanylacetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2911722.png)
![2-(3,5-dimethylisoxazol-4-yl)-N-(2-(6-(ethylthio)-4-(isopropylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2911723.png)
![N-(benzo[d][1,3]dioxol-5-yl)-4-((4-methylpyrimidin-2-yl)oxy)benzamide](/img/structure/B2911727.png)

![5-{[(4-Fluorophenyl)methyl]amino}-1,3,4-thiadiazole-2-thiol](/img/structure/B2911732.png)